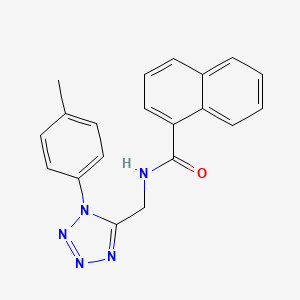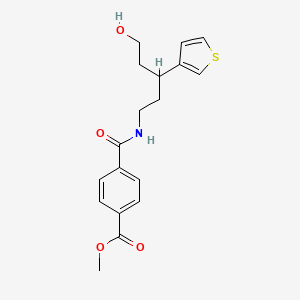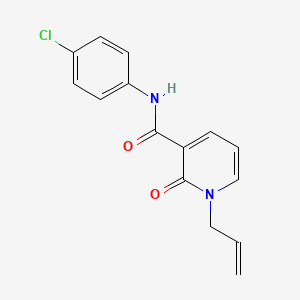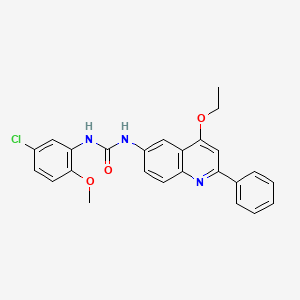
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, commonly known as TTMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TTMN belongs to the class of tetrazole-based compounds, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
1. Bioimaging Applications
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide derivatives have been utilized as fluorescent chemosensors. For example, a tetrazole derivative, specifically designed for Al(III) and Zn(II) ions detection, was used in bioimaging. This derivative allowed the sensing of these ions in cells, demonstrating its potential in biological imaging and diagnostics (Ding et al., 2014).
2. Drug-DNA/Protein Interaction Studies
The interaction of drugs with DNA and proteins is vital for understanding their mechanism of action. Studies involving Ni(II) complexes with Schiff Base Ligands, related to this compound, have shown significant insights into how these complexes interact with biological macromolecules, impacting cancer research and therapeutic applications (Yu et al., 2017).
3. Coordination Chemistry and Molecular Structures
The coordination chemistry of ligands containing this compound structures is significant in the synthesis of complex molecular architectures. These structures are important in the development of new materials and catalysts (Argent et al., 2006).
4. Photoluminescent and Electroluminescent Materials
Compounds derived from this compound have been explored for their photoluminescent and electroluminescent properties. These materials are significant in the development of new optical devices, sensors, and display technologies (Balashova et al., 2014).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used as labeling reagents for the detection of carbohydrates. This application is crucial in food analysis and monitoring biochemical processes (You et al., 2008).
6. Sensing and Detection Technologies
Naphthalene-based chemosensors, similar in structure to this compound, have been developed for the selective detection of ions such as fluoride. These chemosensors are vital for environmental monitoring and analytical applications (Vijayakumar et al., 2020).
Wirkmechanismus
Target of Action
They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Tetrazole compounds are known to interact with various biological targets due to their ability to mimic the bioisostere of the carboxylate group .
Biochemical Pathways
Without specific information on “N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide”, it’s difficult to say which biochemical pathways it might affect. Tetrazole derivatives have been found to interact with a variety of biochemical pathways depending on their specific structures and targets .
Result of Action
Tetrazole compounds have been associated with a variety of effects depending on their specific structures and targets .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-14-9-11-16(12-10-14)25-19(22-23-24-25)13-21-20(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTQLKQFCXHQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2694026.png)
![tert-butyl N-({2-azabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B2694030.png)


![(Z)-N'-((1H-indol-3-yl)methylene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2694036.png)

![N-[(Z)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B2694039.png)

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B2694041.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)


